5-Iodo-2-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

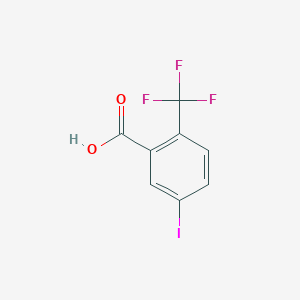

5-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or other substituted benzoic acids can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Iodo-2-(trifluoromethyl)benzoic acid serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to products such as azides and thiols, depending on the nucleophile used.

- Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in materials science and pharmaceuticals.

Biological Applications

Precursor for Bioactive Compounds

In biological research, this compound is investigated as a precursor for developing biologically active compounds. Its structural properties allow it to be modified into various derivatives that exhibit pharmacological activity. This compound is particularly noted for:

- Drug Discovery : It is explored for its potential in drug development, especially for designing molecules with enhanced pharmacokinetic properties due to the lipophilicity imparted by the trifluoromethyl group .

Medicinal Chemistry

Anticancer Agent Development

Research indicates that this compound can be synthesized into derivatives that serve as intermediates for anticancer agents. For example:

- Diphenylamines : The compound is used as an important intermediate in the production of diphenylamines, which have shown efficacy against various cancer types .

Industrial Applications

Specialty Chemicals Production

This compound finds applications in the production of specialty chemicals and materials with specific properties tailored for industrial use. Its unique chemical structure allows it to be utilized in creating compounds that meet specific industrial needs.

Comparative Analysis of Related Compounds

The following table summarizes the similarities and differences between this compound and its related compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Iodine at position 5, trifluoromethyl group | Drug synthesis, organic chemistry |

| 2-Iodo-5-(trifluoromethyl)benzoic acid | Iodine at position 2, trifluoromethyl group | Similar applications as above |

| 4-Iodo-2-(trifluoromethyl)benzoic acid | Iodine at position 4, trifluoromethyl group | Potential use in pharmaceuticals |

| 3-Iodo-2-(trifluoromethyl)benzoic acid | Iodine at position 3, trifluoromethyl group | Varies based on substituent effects on reactivity |

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Synthesis of Biologically Active Compounds : Research has demonstrated its utility in synthesizing derivatives that act on various biological targets, showing promise in anti-inflammatory and anticancer activities .

- Coordination Chemistry Studies : Investigations into its coordination behavior with transition metals reveal insights into its potential as a ligand in complex formation, which can lead to novel materials with unique properties .

- Pharmacological Studies : The compound has been evaluated for its effects on specific receptors linked to disease mechanisms, indicating its potential role in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 5-Iodo-2-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of molecules, making them more suitable for pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Iodo-5-(trifluoromethyl)benzoic acid

- 4-Iodo-2-(trifluoromethyl)benzoic acid

- 3-Iodo-2-(trifluoromethyl)benzoic acid

Uniqueness

5-Iodo-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzoic acid core. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers .

Actividad Biológica

5-Iodo-2-(trifluoromethyl)benzoic acid is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound features a trifluoromethyl group and an iodine atom attached to a benzoic acid framework. Its molecular formula is C8H4F3I O2, with a molecular weight of approximately 327.042 g/mol. The presence of electron-withdrawing groups like trifluoromethyl and iodine significantly influences its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its interactions with different biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related benzoic acids can inhibit the growth of various bacterial strains, including multidrug-resistant organisms. The minimum inhibitory concentration (MIC) values for these compounds typically range from 2–64 µg/mL, indicating promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Emodin | 16 | E. coli |

| Chrysophanol | 32 | MRSA |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Similar compounds have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Case Studies

- Study on Antimicrobial Efficacy : A recent study investigated the efficacy of various benzoic acid derivatives against resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to their non-substituted counterparts .

- In Silico Molecular Docking : Computational studies using molecular docking techniques have suggested that this compound may bind effectively to key bacterial enzymes, further supporting its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

5-iodo-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXYILXKMVBHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.